molecular formula C22H23N3O7S2 B2682166 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate CAS No. 896018-08-9

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

Cat. No. B2682166
CAS RN: 896018-08-9
M. Wt: 505.56
InChI Key: QNRSORFXHRMHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate is a useful research compound. Its molecular formula is C22H23N3O7S2 and its molecular weight is 505.56. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids, including those with thiadiazole moieties, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds show varying degrees of potency, with activities up to 16 times that of pyrazinamide, highlighting their potential in tuberculosis treatment research (Gezginci, Martin, & Franzblau, 1998).

Fungicidal Activity

2-Alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have been synthesized and assessed for their fungicidal properties, particularly against Rhizoctonia solani, a major disease affecting rice. Structure-activity relationship studies suggest significant potential for these compounds as fungicides (Chen, Li, & Han, 2000).

Antibacterial Agents

A series of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed, synthesized, and evaluated for their antibacterial activity. Compounds in this series have shown promising activity against Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations, suggesting their utility as novel antibacterial agents (Palkar et al., 2017).

Nitric Oxide Synthase Inhibition

Pyrazoline and thiadiazoline derivatives have been synthesized and tested for their inhibitory activities against different isoforms of nitric oxide synthase (NOS). These compounds exhibit selective inhibition, with some derivatives showing potent activity, indicating potential applications in researching conditions associated with NOS activity (Arias et al., 2018).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S2/c1-4-19(27)23-21-24-25-22(34-21)33-12-14-10-15(26)18(11-31-14)32-20(28)13-7-8-16(29-5-2)17(9-13)30-6-3/h7-11H,4-6,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRSORFXHRMHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-diethoxybenzoate

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